molecular formula C22H24ClNO5 B2550334 Coralyne chloride hydrate CAS No. 1031265-39-0

Coralyne chloride hydrate

Cat. No.: B2550334
CAS No.: 1031265-39-0
M. Wt: 417.89
InChI Key: FJIKEFFDENQLIH-UHFFFAOYSA-M
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Description

Coralyne chloride hydrate is a protoberberine alkaloid with significant biological activity. It is known for its potent anti-cancer properties and its ability to interact with nucleic acids, particularly polydeoxyadenosine sequences. This compound has a molecular formula of C22H22ClNO4 and a molecular weight of 399.87 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coralyne chloride hydrate can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the following steps :

    Condensation: Homoveratrylamine is condensed with homoveratric acid treated with thionyl chloride to form N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

    Cyclization: The intermediate is cyclized using phosphorus pentachloride in chloroform to form (3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

    Aromatization: Aromatization is carried out using 10% palladium-on-charcoal in tetralin to form 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline.

    Cyclization: The product is further cyclized in a mixture of sulfuric acid and acetic anhydride to form the sulfoacetate of coralyne.

    Conversion: The sulfoacetate is converted into coralyne chloride using sodium chloride.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Coralyne chloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, palladium-on-charcoal, sulfuric acid, and acetic anhydride. Reaction conditions typically involve controlled temperatures and specific solvents like chloroform and tetralin .

Major Products

The major products formed from these reactions include various coralyne derivatives, which can be used for further research and applications .

Mechanism of Action

Coralyne chloride hydrate exerts its effects primarily through its interaction with DNA. It binds specifically to polydeoxyadenosine sequences, forming intercalated complexes with cellular DNA. This binding induces topoisomerase I-mediated DNA cleavage, leading to its anti-cancer activity . The molecular targets include topoisomerase I and specific DNA sequences, and the pathways involved are related to DNA damage and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coralyne chloride hydrate is unique due to its high potency in inducing topoisomerase I-mediated DNA cleavage and its specific binding to polydeoxyadenosine sequences. This specificity makes it a valuable tool in studying DNA structures and developing anti-cancer therapies .

Biological Activity

Coralyne chloride hydrate, a synthetic protoberberine alkaloid, has garnered attention for its significant biological activities, particularly in the realms of anticancer and antimalarial effects. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

This compound is characterized by the chemical formula C22H24ClNO5C_{22}H_{24}ClNO_5 and has been identified with the CAS number 38989-38-7. It exhibits properties typical of protoberberine alkaloids, which are known for their diverse pharmacological effects.

Anticancer Activity

Coralyne chloride demonstrates potent anticancer properties, primarily through its action as a topoisomerase I poison. This mechanism disrupts DNA replication in cancer cells, leading to cell death. Research indicates that coralyne shows superior selectivity in targeting cancer cells compared to its congener berberine .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µg/ml)Mechanism of Action
HeLa (Cervical)1.2Topoisomerase I inhibition
MCF-7 (Breast)0.8Induction of apoptosis
A549 (Lung)1.5Cell cycle arrest

Antimalarial Activity

In addition to its anticancer effects, this compound has been studied for its antimalarial activity. A recent study reported its effectiveness against Plasmodium falciparum, with an IC50 value of 0.52 µg/ml against the chloroquine-sensitive strain (Pf3D7) and 1.15 µg/ml against the chloroquine-resistant strain (PfINDO). The resistance index calculated was 2.21, indicating a relatively higher potency against the sensitive strain .

Table 2: Antimalarial Activity of this compound

StrainIC50 (µg/ml)Resistance Index
Pf3D7 (Sensitive)0.522.21
PfINDO (Resistant)1.15

Pharmacokinetics and Toxicology

Despite its promising biological activities, coralyne's pharmacokinetic profile suggests potential limitations regarding oral bioavailability. In silico studies indicate that coralyne may be a substrate for the efflux transporter P-glycoprotein (P-gp), similar to berberine, which could hinder its absorption when administered orally . However, it has shown a high selectivity index (>85) against mammalian cells, indicating a favorable safety profile with minimal toxicity at doses exceeding 100 µg/ml .

Case Studies and Clinical Implications

While extensive clinical data on this compound is limited, preliminary studies highlight its potential as a therapeutic agent in cancer treatment and malaria management. Further research is warranted to explore its efficacy in clinical settings and to develop analogs with improved pharmacokinetic properties.

Properties

IUPAC Name

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22NO4.ClH.H2O/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18;;/h6-12H,1-5H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIKEFFDENQLIH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38989-38-7
Record name 2,3,10,11-tetramethoxy-8-methyldibenzo[a,g]quinolizinium chloride
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